molecular formula C11H11Cl2NO B4885904 N-(2,4-dichlorobenzyl)cyclopropanecarboxamide

N-(2,4-dichlorobenzyl)cyclopropanecarboxamide

Cat. No. B4885904
M. Wt: 244.11 g/mol
InChI Key: OSAHQEFPTHFOJC-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)cyclopropanecarboxamide, commonly known as DCM, is a chemical compound that has been widely used in scientific research for its unique properties and applications. DCM is a white crystalline solid that is soluble in organic solvents and has a melting point of 94-96°C.

Scientific Research Applications

DCM has been used in various scientific research applications, including as a chemical probe to study the function of ion channels and receptors in the nervous system. DCM has also been used as a tool to investigate the role of specific proteins and enzymes in cellular processes. Additionally, DCM has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.

Mechanism of Action

DCM is believed to act as a positive allosteric modulator of certain ion channels and receptors, enhancing their activity. DCM has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability and anxiety. DCM has also been shown to enhance the activity of TRPV1 channels, which are involved in the sensation of pain and heat.
Biochemical and Physiological Effects:
DCM has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channel and receptor activity, the inhibition of certain enzymes, and the induction of apoptosis in cancer cells. DCM has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using DCM in lab experiments is its high purity and stability. DCM is also readily available and relatively inexpensive. However, one limitation of using DCM is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research involving DCM. One area of interest is the development of DCM derivatives with improved pharmacological properties. Another area of interest is the investigation of the role of DCM in the regulation of cellular processes, including cell proliferation and differentiation. Additionally, DCM may have potential applications in the treatment of neurological disorders and cancer. Further research is needed to fully understand the potential of DCM in these areas.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c12-9-4-3-8(10(13)5-9)6-14-11(15)7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAHQEFPTHFOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorobenzyl)cyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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